molecular formula C10H10N4O2 B6098726 2-methoxy-6-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol

2-methoxy-6-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol

Cat. No.: B6098726
M. Wt: 218.21 g/mol
InChI Key: BBGXGWGCTXVYKG-ACAGNQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol is a phenolic compound with a methoxy group and a triazole moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol typically involves the condensation of 2-methoxy-6-formylphenol with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the imine linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-6-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-6-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the triazole moiety can interact with metal ions and enzymes. These interactions can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-6-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol is unique due to the presence of both the methoxy group and the triazole moiety. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts .

Properties

IUPAC Name

2-methoxy-6-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-9-4-2-3-8(10(9)15)5-13-14-6-11-12-7-14/h2-7,15H,1H3/b13-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGXGWGCTXVYKG-ACAGNQJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N\N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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